molecular formula C14H13ClN2O B2731319 4-((4-(3-Chloroprop-1-yn-1-yl)phenoxy)methyl)-1-methyl-1H-pyrazole CAS No. 1178208-11-1

4-((4-(3-Chloroprop-1-yn-1-yl)phenoxy)methyl)-1-methyl-1H-pyrazole

Cat. No.: B2731319
CAS No.: 1178208-11-1
M. Wt: 260.72
InChI Key: XLMIYDCRMVKXEY-UHFFFAOYSA-N
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Description

4-((4-(3-Chloroprop-1-yn-1-yl)phenoxy)methyl)-1-methyl-1H-pyrazole is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound features a pyrazole ring substituted with a chloropropynyl group and a phenoxymethyl group, making it a subject of interest in chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((4-(3-Chloroprop-1-yn-1-yl)phenoxy)methyl)-1-methyl-1H-pyrazole typically involves the following steps:

    Preparation of 3-Chloroprop-1-yne: This intermediate is synthesized through the chlorination of propyne.

    Formation of 4-(3-Chloroprop-1-yn-1-yl)phenol: This step involves the reaction of 3-chloroprop-1-yne with phenol under basic conditions.

    Synthesis of this compound: The final compound is obtained by reacting 4-(3-chloroprop-1-yn-1-yl)phenol with 1-methyl-1H-pyrazole in the presence of a suitable base and solvent.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of advanced catalysts, controlled reaction conditions, and efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-((4-(3-Chloroprop-1-yn-1-yl)phenoxy)methyl)-1-methyl-1H-pyrazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the chloropropynyl group to a propyl group.

    Substitution: The chlorine atom in the chloropropynyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of oxides or hydroxyl derivatives.

    Reduction: Formation of propyl derivatives.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

4-((4-(3-Chloroprop-1-yn-1-yl)phenoxy)methyl)-1-methyl-1H-pyrazole has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other chemical compounds.

Mechanism of Action

The mechanism of action of 4-((4-(3-Chloroprop-1-yn-1-yl)phenoxy)methyl)-1-methyl-1H-pyrazole involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.

    Pathways Involved: It can influence various biochemical pathways, leading to changes in cellular processes such as proliferation, apoptosis, or signal transduction.

Comparison with Similar Compounds

Similar Compounds

  • 4-(3-Chloroprop-1-yn-1-yl)-1-phenyl-1H-pyrazole
  • 1-((4-Chlorophenyl)methoxy)-4-(3-chloroprop-1-yn-1-yl)benzene

Uniqueness

4-((4-(3-Chloroprop-1-yn-1-yl)phenoxy)methyl)-1-methyl-1H-pyrazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

IUPAC Name

4-[[4-(3-chloroprop-1-ynyl)phenoxy]methyl]-1-methylpyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClN2O/c1-17-10-13(9-16-17)11-18-14-6-4-12(5-7-14)3-2-8-15/h4-7,9-10H,8,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLMIYDCRMVKXEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)COC2=CC=C(C=C2)C#CCCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1178208-11-1
Record name 4-[4-(3-chloroprop-1-yn-1-yl)phenoxymethyl]-1-methyl-1Ð?-pyrazole
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